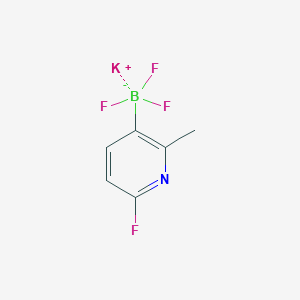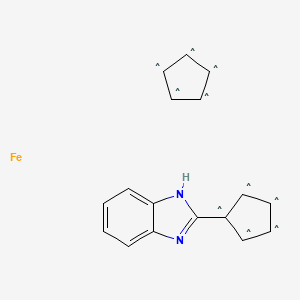
Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate is a chemical compound with the molecular formula C₆H₅BF₄KN. It is primarily used in research settings, particularly in the field of proteomics. This compound is known for its stability and utility in various chemical reactions, making it a valuable tool for scientists .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate can be synthesized through a series of chemical reactions involving the fluorination of pyridine derivatives. One common method involves the reaction of 2-methylpyridine with a fluorinating agent such as potassium bifluoride (KHF₂) to introduce the fluorine atoms. The resulting intermediate is then reacted with boron trifluoride to form the trifluoroborate salt .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product. The compound is then purified through crystallization and filtration processes .
Análisis De Reacciones Químicas
Types of Reactions
Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate (K₂CO₃) in solvents like ethanol or water.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Aplicaciones Científicas De Investigación
Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate has a wide range of applications in scientific research:
Medicine: Research involving this compound includes the development of new pharmaceuticals and the study of drug interactions.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism by which potassium 6-fluoro-2-methylpyridine-3-trifluoroborate exerts its effects is primarily through its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, for example, the compound undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved include the palladium catalyst and the organic substrates participating in the reaction .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium 6-fluoro-2-methylpyridine-3-boronic acid
- Potassium 6-fluoro-2-methylpyridine-3-boronate ester
- Potassium 6-fluoro-2-methylpyridine-3-borane
Uniqueness
Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate is unique due to its stability and reactivity under a wide range of conditions. Unlike boronic acids, which can be difficult to purify, trifluoroborates are more stable and easier to handle. This makes them particularly valuable in complex synthetic applications .
Propiedades
Número CAS |
1150654-88-8 |
|---|---|
Fórmula molecular |
C6H5BF4KN |
Peso molecular |
217.02 g/mol |
Nombre IUPAC |
potassium;trifluoro-(6-fluoro-2-methylpyridin-3-yl)boranuide |
InChI |
InChI=1S/C6H5BF4N.K/c1-4-5(7(9,10)11)2-3-6(8)12-4;/h2-3H,1H3;/q-1;+1 |
Clave InChI |
ATFFWWNCXVZYOA-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=C(N=C(C=C1)F)C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-{[(E)-(2-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12051087.png)
![N-(3-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12051088.png)

![DArg[Hyp...3...,DPhe...7...,Leu...8...]Bradykinin](/img/structure/B12051108.png)

![{[4-(4-methylphenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B12051117.png)



